Methyl 7-hydroxybenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |
InChI Key |
OQZCLQKOYVBGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, heterocycle variations, and functional group modifications in analogs of methyl 7-hydroxybenzofuran-2-carboxylate. Key compounds are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogues
Substituent Position and Electronic Effects
- Hydroxy vs. Methoxy Groups: The 7-OH group in the target compound enhances acidity (pKa ~8–10) compared to the 5-OCH₃ group in methyl 5-methoxybenzofuran-2-carboxylate . The hydroxy group acts as a hydrogen bond donor, increasing solubility in polar solvents, whereas methoxy is electron-donating, reducing reactivity in electrophilic substitutions.
- Chloro Substituent: Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate replaces OH with Cl, introducing a halogen’s electronegative and lipophilic character.
Heterocycle Variations
- Benzofuran vs. Benzothiophene: Methyl 5-amino-1-benzothiophene-2-carboxylate replaces the furan oxygen with sulfur, increasing lipophilicity (logP) and altering metabolic pathways. The amino group at position 5 offers reactivity for further derivatization.
- Benzodioxole Core : Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate features a dioxole ring with two phenyl groups, enhancing electron density and steric bulk. This structure may improve stability against oxidation but reduce bioavailability.
Functional Group Modifications
- Ester vs. The 4-methoxybenzyl group adds steric bulk, which could influence receptor binding in drug design.
Preparation Methods
Cyclization/Isomerization Catalyzed by Organic Sulfonic Acids
A prominent method for synthesizing benzofuran derivatives involves acid-catalyzed cyclization of alkenylpyrocatechols. For instance, US4297284A and ES8200359A1 describe the preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (DDHB) via cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol using organic sulfonic acids (e.g., p-toluenesulfonic acid) . While this method targets dihydrobenzofurans, it offers a framework for adapting precursor design to introduce carboxylate groups.
Key Steps and Modifications:
-
Precursor Design: Substituting the isobutenyl group with a methallyl ether containing a pre-installed methyl carboxylate moiety could enable direct cyclization to the target compound.
-
Catalysis: Organic sulfonic acids (e.g., R–SO₃H, where R = aryl or alkyl) catalyze both cyclization and isomerization at 60–200°C, with optimal yields at 80–150°C .
-
Yield Optimization: Increasing the isobutenylpyrocatechol content (≥30 wt%) improves reaction efficiency, as higher electron density at the alkene facilitates cyclization .
Multi-Step Synthesis from 2-Hydroxyacetophenone
US3419579A outlines a four-step synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be adapted for methyl 7-hydroxybenzofuran-2-carboxylate :
-
Alkylation: React 2-hydroxyacetophenone with methallyl bromide in aqueous alkali to form 2-acetylphenyl methallyl ether.
-
Rearrangement/Cyclization: Heat the ether at 190–200°C with MgCl₂ or FeCl₃ to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.
-
Oxidation: Treat the acetyl derivative with peracetic acid in chloroform to form 7-acetoxybenzofuran.
-
Hydrolysis and Esterification: Hydrolyze the acetoxy group to 7-hydroxybenzofuran, followed by carboxylation (e.g., using methyl chloroformate) to introduce the 2-carboxylate.
Critical Parameters:
-
Oxidation Control: Peracetic acid in chloroform at 25°C achieves selective oxidation without over-oxidation .
-
Yield Data: The acetylbenzofuran intermediate is obtained in 58% yield after recrystallization .
Esterification of 7-Hydroxybenzofuran-2-Carboxylic Acid
A straightforward route involves esterifying the pre-formed carboxylic acid. PMC6514909 highlights methyl ester synthesis via dimethyl sulfate-mediated methylation :
-
Acid Synthesis: Prepare 7-hydroxybenzofuran-2-carboxylic acid via Friedel-Crafts acylation or carboxylation of 7-hydroxybenzofuran.
-
Esterification: React the acid with methanol in the presence of H₂SO₄ or using methyl chloroformate in pyridine.
Optimization:
-
Solvent Choice: Anhydrous methanol minimizes hydrolysis side reactions.
-
Yield: Typical esterification yields exceed 80% under reflux conditions .
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic routes for Methyl 7-hydroxybenzofuran-2-carboxylate, and what key reagents are involved?
this compound can be synthesized via esterification of 7-hydroxybenzofuran-2-carboxylic acid using methanol in the presence of acid catalysts. For example, direct esterification with methanol under reflux conditions yields the methyl ester, as demonstrated in protocols for analogous benzofuran derivatives . Alternative routes involve silyl enol ether additions to benzoquinone esters, where silyl-protected intermediates improve regioselectivity during cyclization . Key reagents include methanesulfonyl chloride for activating hydroxyl groups and potassium carbonate as a base in acetone for etherification steps .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation typically involves a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Programs like SHELXL and SHELXS are widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry .
- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies functional groups (e.g., methyl ester at δ ~3.9 ppm, hydroxyl proton at δ ~10 ppm). IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹) .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., [M]⁺ at m/z 192) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound?
Column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE/EA 35:1) effectively separates the compound from byproducts . Recrystallization via solvent diffusion (e.g., layering dichloromethane with hexane) enhances purity, as demonstrated in protocols for structurally related benzofuran carboxylates .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multistep reactions?
Yield optimization involves:
- Temperature control : Maintaining 50°C during esterification improves reaction rates without promoting decomposition .
- Protecting group strategies : Silyl enol ethers (e.g., TMS-protected intermediates) reduce side reactions during cyclization, as shown in benzoquinone ester additions .
- Catalyst screening : Potassium iodide (KI) in catalytic amounts accelerates alkylation steps (e.g., chloroethoxy substitutions) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or missing peaks) require:
- 2D NMR analysis : HSQC and HMBC correlations resolve ambiguities in proton-carbon connectivity, particularly for aromatic systems like benzofurans .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry, as seen in analogous chromenone derivatives .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .
Q. What pharmacological applications have been explored for this compound derivatives?
Derivatives of this compound show promise as:
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases of acetonitrile/water (70:30) provides reliable quantification . LC-MS/MS enhances sensitivity for trace analysis in pharmacokinetic studies, with ESI+ mode detecting [M+H]⁺ ions .
Q. How do solvent polarity and reaction time influence regioselectivity in benzofuran carboxylate synthesis?
Polar aprotic solvents (e.g., acetone) favor nucleophilic substitutions (e.g., alkoxy group additions), while prolonged reaction times (>12 hours) may lead to over-alkylation. For example, 1-bromo-2-chloroethane in acetone achieves selective ethoxy substitutions at the 7-position within 1 hour .
Q. What strategies mitigate solubility challenges during crystallization of this compound?
Mixed-solvent systems (e.g., dichloromethane/hexane) promote slow crystallization, improving crystal quality . For highly insoluble derivatives, nano-crystallization via antisolvent precipitation (e.g., adding water to DMSO solutions) yields microcrystalline powders suitable for XRD .
Q. How can structure-activity relationships (SAR) guide the design of novel benzofuran derivatives?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at the 3-position) enhance metabolic stability .
- Steric hindrance : Bulky substituents (e.g., 2-methylbutan-2-yl) improve target binding affinity, as seen in DHODH inhibitors .
- Hydroxyl group positioning : The 7-hydroxy moiety is critical for hydrogen-bond interactions in enzyme active sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
